2,3-Dichloropropionyl chloride

Beschreibung

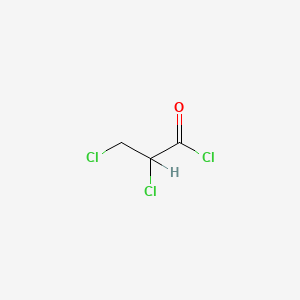

2,3-Dichloropropionyl chloride is a chlorinated acyl chloride. It is identified by the Chemical Abstracts Service (CAS) Registry Number 7623-13-4. guidechem.com The compound's molecular structure consists of a three-carbon propanoyl chloride backbone with chlorine atoms attached to the second and third carbon atoms.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 2,3-Dichloropropanoyl chloride |

| CAS Number | 7623-13-4 guidechem.com |

| Molecular Formula | C₃H₃Cl₃O guidechem.comchemeo.com |

| Molecular Weight | 161.41 g/mol chemeo.com |

| Canonical SMILES | C(C(C(=O)Cl)Cl)Cl guidechem.com |

| InChI Key | JQELECXPPAOSTM-UHFFFAOYSA-N guidechem.comchemeo.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,3-dichloropropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3O/c4-1-2(5)3(6)7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQELECXPPAOSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884409 | |

| Record name | Propanoyl chloride, 2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7623-13-4 | |

| Record name | 2,3-Dichloropropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7623-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoyl chloride, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007623134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoyl chloride, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoyl chloride, 2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloropropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physical and Chemical Properties

The physical and chemical characteristics of 2,3-Dichloropropionyl chloride have been determined through computational models and are compiled below. These properties are essential for understanding its behavior in chemical reactions and for handling and storage purposes.

Table 2: of this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 161.41 | g/mol | Cheméo chemeo.com |

| Standard Gibbs free energy of formation | -192.77 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of formation at standard conditions (gas) | -270.33 | kJ/mol | Joback Calculated Property chemeo.com |

| Rotatable Bond Count | 2 | Guidechem guidechem.com | |

| Topological Polar Surface Area | 17.1 | Guidechem guidechem.com |

| Heavy Atom Count | 7 | | Guidechem guidechem.com |

Advanced Applications of 2,3 Dichloropropionyl Chloride in Organic Synthesis

Utilization as a Building Block in Complex Molecule Construction

The bifunctional nature of 2,3-dichloropropionyl chloride, characterized by its reactive acyl chloride and two chlorine-bearing carbon atoms, makes it a valuable component in the construction of complex molecules. This compound can introduce a three-carbon unit with specific functionalities into a target molecule. For instance, it is utilized in the chemical surface functionalization of polymers like parylene C and in the preparation of poly(ethylene glycol) macroinitiators for atom transfer radical polymerization (ATRP) of styrene. sigmaaldrich.com It has also been employed in the synthesis of (±)-mintlactone and in preparing chlorine-modified TiO2 nanoparticles, which act as ATRP initiators. sigmaaldrich.com

Intermediacy in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). lookchem.com Its ability to readily react with amines, alcohols, and other nucleophiles allows for the introduction of the 2,3-dichloropropionyl moiety into larger molecules, which can then be further modified to produce the final drug substance. For example, its isomer, 3-chloropropionyl chloride, is a crucial reagent in the synthesis of Beclamide, an anticonvulsant drug. chemicalbook.com While specific examples for this compound are less commonly documented in publicly available literature, its structural similarity to other reactive acyl chlorides used in drug synthesis highlights its potential in this field.

Application in Agrochemical Development

In the agrochemical industry, this compound and its isomers are vital intermediates for manufacturing a range of products, including herbicides, pesticides, and fungicides. These compounds are used to build the core structures of active ingredients that protect crops from pests and diseases. The reactivity of the acyl chloride group allows for its incorporation into larger, more complex molecules with desired biological activities.

Role in Dye Synthesis

While specific, detailed examples of the application of this compound in the synthesis of commercial dyes are not extensively documented in readily available literature, it is recognized as an important intermediate in the broader category of fine chemicals, which includes dyes. guidechem.com The reactivity of acyl chlorides with aromatic amines is a fundamental reaction in the synthesis of many dye classes. It is plausible that this compound could be used to introduce a reactive handle into a dye molecule, allowing for further functionalization or for covalent bonding to textile fibers.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, and this compound provides a potential pathway for their synthesis. The reaction of acyl chlorides with amines is a well-established method for forming amide bonds, which can then undergo intramolecular cyclization to form heterocyclic rings. chemguide.co.uk

Pyrrolidinecarbonitrile and Carboxamide Derivatives

The synthesis of pyrrolidine (B122466) rings, a common scaffold in pharmaceuticals, can be envisioned using this compound. Although specific literature detailing the use of this compound for the synthesis of pyrrolidinecarbonitrile and carboxamide derivatives is scarce, analogous reactions with other chlorinated acyl chlorides provide a template for this transformation.

Phase-Transfer Catalysis (PTC) in Cyclization Reactions

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This is achieved through the use of a phase-transfer catalyst, which is often a quaternary ammonium (B1175870) or phosphonium (B103445) salt. The catalyst transports a reactant from one phase to the other, enabling the reaction to proceed. PTC offers several advantages, including milder reaction conditions, increased reaction rates, higher yields, and the use of inexpensive and environmentally benign solvents and bases.

In the context of cyclization reactions, PTC can be employed to promote intramolecular reactions, leading to the formation of various cyclic compounds. The general principle involves the generation of a reactive anion in the aqueous or solid phase, which is then transported by the catalyst to the organic phase containing the substrate. Subsequent intramolecular nucleophilic attack leads to ring closure.

Although specific examples involving this compound in PTC-mediated cyclization are not prevalent in the surveyed literature, the principles of PTC suggest its potential utility in such transformations. For instance, a hypothetical reaction could involve the use of a substrate containing a nucleophilic group (e.g., hydroxyl, amino, or thiol) that could displace one of the chlorine atoms or react at the acyl chloride moiety under PTC conditions to form a heterocyclic structure. The choice of catalyst, solvent, and base would be crucial in controlling the regioselectivity and efficiency of such a reaction.

Further research and exploration are necessary to fully elucidate the potential of this compound in phase-transfer catalyzed cyclization reactions and to generate the specific data required for a comprehensive analysis.

Spectroscopic Characterization

Spectroscopic methods are vital for elucidating the molecular structure and confirming the identity of chemical compounds. For this compound, mass spectrometry is a key technique.

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique used to determine the molecular weight and structural features of a compound by analyzing the fragmentation pattern of the molecule after being ionized by a high-energy electron beam. The National Institute of Standards and Technology (NIST) provides reference mass spectrum data for this compound (C₃H₃Cl₃O). nist.gov

The table below summarizes the prominent peaks in the electron ionization mass spectrum of this compound. nist.gov

Table 1: Major Mass Spectrum Peaks for this compound (EI)

| Mass/Charge (m/z) | Relative Intensity (%) |

|---|---|

| 27 | 39.8 |

| 28 | 13.9 |

| 38 | 12.0 |

| 49 | 19.3 |

| 62 | 48.0 |

| 63 | 100.0 |

| 64 | 14.8 |

| 89 | 36.7 |

| 91 | 23.6 |

Chromatographic Analysis

Chromatographic techniques are essential for separating components of a mixture, allowing for both qualitative identification and quantitative purity assessment.

Gas chromatography is a standard method for the analysis of volatile and thermally stable compounds like this compound. The technique is applied for both the identification of the compound and the assessment of its purity by detecting and quantifying impurities. htshah.com

In practice, GC is used in quality control to analyze related substances in chemical products. For instance, in the analysis of 3-Chloropropionyl chloride, this compound is identified as a potential related substance or impurity. htshah.com A Certificate of Analysis for a batch of 3-Chloropropionyl chloride demonstrates that "Identification by GC" is a standard test to confirm the presence of the main component based on its retention time. htshah.com The same analysis is used to determine "Purity by (GC)" by quantifying related substances, including this compound. htshah.com The presence and amount of this compound are determined by comparing the chromatogram of the sample to that of a standard. htshah.com

The table below shows an example from a quality control analysis where this compound was measured as an impurity.

Table 2: Example of GC Purity Assessment Data

| Analyte | Test Method | Specification | Result |

|---|

This demonstrates the practical application of GC in ensuring that the purity of a chemical product meets required specifications by accurately quantifying trace impurities like this compound. htshah.com

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of chemical compounds. While databases indicate the existence of various spectra for 2,3-Dichloropropionyl chloride, detailed spectral data were not available in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectral data in CDCl3 are noted to be available in chemical databases. guidechem.com

Infrared (IR) Spectroscopy : IR spectra from a liquid film are also indicated as being available. guidechem.com

Mass Spectrometry (MS) : Electron ionization mass spectrometry data has been recorded for this compound. guidechem.com

Q & A

Q. What are the common synthetic routes for preparing 2,3-dichloropropionyl chloride, and how are reaction conditions optimized?

this compound is typically synthesized via chlorination of propionyl chloride derivatives. A methodological approach involves nucleophilic acyl substitution or halogenation under controlled conditions. For example, in cephalosporin antibiotic synthesis, α,α-dichloropropionyl chloride reacts with desacetyl-7-aminocephalosporanic acid in methylene chloride, followed by hexane precipitation to isolate the product . Optimization includes solvent selection (polar aprotic solvents), temperature control (0–5°C to minimize side reactions), and stoichiometric excess of chlorinating agents.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles (due to skin corrosion and severe eye damage risks) .

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Emergency Measures: Immediate rinsing with water for 15+ minutes upon skin/eye contact and medical consultation .

- Storage: Maintain at 2–8°C under inert gas (argon) to prevent hydrolysis .

Advanced Research Questions

Q. How do decomposition pathways of this compound vary under different experimental conditions?

Thermal decomposition produces hazardous gases, including hydrogen chloride (HCl) , carbon monoxide (CO), and carbon dioxide (CO₂) . Stability studies using thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) are recommended to monitor decomposition. Incompatible materials (e.g., strong bases) accelerate degradation, necessitating inert atmospheres during reactions .

Q. How can researchers resolve contradictions in toxicity data for this compound?

While acute toxicity data are often absent , conflicting reports can be addressed by:

- Read-Across Methods: Compare with structurally similar acyl chlorides (e.g., 3-chloropropionyl chloride, which shows skin corrosion ).

- In Vitro Assays: Use epidermal models (e.g., EpiDerm™) to assess skin irritation.

- Predictive Tools: Apply QSAR models to estimate toxicity endpoints .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

| Technique | Application | Example Data |

|---|---|---|

| NMR | Structural confirmation | ¹H NMR: δ 4.5–5.0 (m, CH₂Cl) |

| IR | Functional group analysis | C=O stretch at ~1800 cm⁻¹ |

| GC-MS | Purity assessment | Molecular ion peak at m/z 161 (C₃H₃Cl₃O⁺) |

Q. How can reaction yields be improved in drug synthesis using this compound?

- Catalyst Use: Triethylamine enhances acylation efficiency.

- Solvent Optimization: Methylene chloride improves solubility, while hexane aids precipitation.

- Stoichiometry: A 1.2–1.5 molar excess of acyl chloride ensures complete reaction.

Q. What strategies mitigate hygroscopicity-related challenges during storage?

- Inert Atmosphere: Store under argon to prevent hydrolysis .

- Desiccants: Use molecular sieves in storage containers.

- Low-Temperature Stability: Maintain at 2–8°C to reduce reactivity .

Data Contradiction and Reliability

Q. How should researchers address inconsistencies in regulatory classifications of this compound?

Cross-reference regional guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.